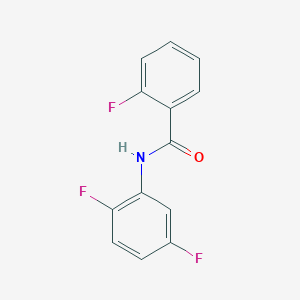

N-(2,5-difluorophenyl)-2-fluorobenzamide

Description

N-(2,5-Difluorophenyl)-2-fluorobenzamide is a difluorinated benzamide derivative characterized by fluorine substitutions at the 2-position of the benzoyl ring and the 2,5-positions of the aniline ring. Fluorinated benzamides are of significant interest in pharmaceutical and materials chemistry due to fluorine's ability to modulate physicochemical properties, including solubility, bioavailability, and intermolecular interactions . This article compares the structural, synthetic, and physicochemical characteristics of this compound with its di- and tri-fluorinated analogues, leveraging data from crystallographic studies and the Cambridge Structural Database (CSD).

Properties

Molecular Formula |

C13H8F3NO |

|---|---|

Molecular Weight |

251.2 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C13H8F3NO/c14-8-5-6-11(16)12(7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18) |

InChI Key |

PTYNUUHSBNFFRC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Positioning and Planarity

The position of fluorine substituents critically influences molecular conformation and crystal packing. For example:

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Exhibits near-coplanar aromatic rings (interplanar angle: 0.5°) but a tilted amide group (23° from aromatic planes), forming 1D hydrogen-bonded chains via N–H···O interactions along the a-axis .

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : Features 1D amide–amide hydrogen bonds along the b-axis and cyclic R₂²(12) synthons involving C–H···F interactions .

Table 1: Structural Parameters of Selected Fluorinated Benzamides

Intermolecular Interactions

Fluorine participates in diverse non-covalent interactions:

- C–H···F Contacts : Critical in stabilizing crystal lattices. Fo23 and Fo24 exhibit H···F distances of 2.42–2.57 Å , while YAZBOT (a 2,5-difluoro analogue) shows similar metrics .

- Amide–Amide Hydrogen Bonds : Fo23 and Fo24 form 1D chains with N···O distances of ~3.05–3.09 Å . The 2,5-difluoro isomer may favor similar motifs but with altered symmetry due to para-fluorine placement.

- Aromatic Stacking : Fluorine's electron-withdrawing nature enhances C–F···π interactions. Fo23 displays C–F···Cg stacking (3.40 Å), a feature likely conserved in 2,5-difluoro derivatives .

Physicochemical Properties

Melting Points and Solubility

While explicit data for the 2,5-difluoro compound are unavailable, trends suggest:

- Melting Points: Di-fluorinated benzamides generally exhibit higher melting points than mono-fluorinated analogues due to stronger intermolecular interactions. For example, Fo23 melts at ~160–170°C (estimated from analogous structures) .

- Solubility : Fluorine's hydrophobicity and hydrogen-bonding capacity balance solubility. The 2,5-difluoro isomer may show moderate solubility in polar aprotic solvents (e.g., DMSO), similar to Fo23 and Fo24 .

Spectroscopic Features

- ¹⁹F NMR : Fluorine substituents produce distinct shifts. Fo23’s ¹⁹F NMR shows peaks at -114, -139, and -147 ppm ; the 2,5-difluoro analogue would likely exhibit upfield shifts for para-fluorine.

- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) are consistent across di-fluorinated benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.